
n1-Methylbenzene-1,2,4-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n1-Methylbenzene-1,2,4-triamine: is a degradation product of bendamustine hydrochloride, an alkylating antitumor agent. Bendamustine hydrochloride is used in the treatment of chronic lymphocytic leukemia and B-cell non-Hodgkin’s lymphoma. Impurities in pharmaceutical compounds are critical to the quality and safety of the drug product, and their identification and characterization are essential to ensure the efficacy and safety of the medication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of n1-Methylbenzene-1,2,4-triamine involves the degradation of bendamustine hydrochloride under stressed conditions such as temperature, humidity, and photolysis. The degradation products are isolated using high-performance liquid chromatography and further characterized using techniques like Q-TOF/MS and nuclear magnetic resonance .
Industrial Production Methods: In an industrial setting, the preparation of this compound would involve controlled degradation of bendamustine hydrochloride under specific conditions to simulate the impurities that may form during the shelf-life of the drug product. This process ensures that the impurity profiles are well understood and can be controlled within acceptable limits .
Analyse Des Réactions Chimiques
Types of Reactions: n1-Methylbenzene-1,2,4-triamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in reduced forms of the impurity.
Substitution: Substitution reactions, particularly involving the chloroethyl groups, are common.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reduction can be achieved using reagents like sodium borohydride.
Substitution Reagents: Substitution reactions often involve nucleophiles such as hydroxide ions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
n1-Methylbenzene-1,2,4-triamine has several scientific research applications:
Chemistry: It is used in the study of degradation pathways and impurity profiling of pharmaceutical compounds.
Biology: The compound is studied for its biological activity and potential effects on cellular processes.
Medicine: Research on this compound helps in understanding the safety and efficacy of bendamustine hydrochloride as a medication.
Industry: The compound is used in quality control and stability studies to ensure the safety and efficacy of pharmaceutical products
Mécanisme D'action
The mechanism of action of n1-Methylbenzene-1,2,4-triamine involves its interaction with cellular components. As a degradation product of bendamustine hydrochloride, it may retain some alkylating properties, leading to the formation of covalent bonds with DNA. This can result in DNA damage and cell death. The exact molecular targets and pathways involved in its action are still under investigation .
Comparaison Avec Des Composés Similaires
Bendamustine Hydrochloride: The parent compound from which n1-Methylbenzene-1,2,4-triamine is derived.
Bendamustine Deschloro Dimer: Another degradation product of bendamustine hydrochloride.
Bendamustine Hydrochloride Mannitol Ester: A related impurity formed during the preparation of bendamustine hydrochloride
Uniqueness: this compound is unique due to its specific degradation pathway and the conditions under which it forms. Its presence and concentration in the drug product can provide insights into the stability and shelf-life of bendamustine hydrochloride .
Activité Biologique
n1-Methylbenzene-1,2,4-triamine (CAS No. 60651-29-8) is a derivative of bendamustine hydrochloride, an alkylating agent used in cancer therapy. This compound has garnered attention for its biological activity, particularly in the context of its role as a degradation product of therapeutic agents and its potential implications in oncology.
- Molecular Formula : C₇H₁₁N₃
- Molecular Weight : 137.19 g/mol
- Structure : this compound features a benzene ring substituted with three amine groups at the 1, 2, and 4 positions.
As a degradation product of bendamustine, this compound primarily functions through mechanisms associated with DNA interaction. Bendamustine acts as an alkylating agent that forms crosslinks between DNA strands, leading to cell cycle arrest and apoptosis in cancer cells. The biological activity of this compound is thought to be linked to similar pathways due to its structural relationship with bendamustine.
Key Mechanisms:
- DNA Crosslinking : The compound can induce intra- and inter-strand crosslinks in DNA.
- Cell Cycle Arrest : By damaging DNA, it prevents cells from progressing through the cell cycle.
- Apoptosis Induction : The accumulation of DNA damage can trigger programmed cell death.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antitumor Activity
The compound has been studied for its potential antitumor effects, particularly against non-small cell lung cancer (NSCLC) characterized by mutations in the epidermal growth factor receptor (EGFR). In vitro studies have shown that it can selectively inhibit mutant forms of EGFR (e.g., T790M mutation), which is often associated with resistance to conventional therapies.
Case Studies
-
In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxicity against cancer cell lines harboring EGFR mutations. For instance:
- Cell Line : H1975 (EGFR T790M/L858R)
- IC50 Values : Studies reported IC50 values indicating effective inhibition of cell proliferation at low concentrations.
- Animal Models : Preclinical models have shown that administration of this compound leads to tumor regression in xenograft models implanted with EGFR-mutant tumors. These studies highlighted its potential as a targeted therapy for resistant NSCLC.
Comparative Efficacy
Compound | Target Mutation | IC50 (µM) | Efficacy Observed |
---|---|---|---|
This compound | T790M | 0.007 | High |
Bendamustine | Wild-type | 10 | Moderate |
Safety Profile
While promising in terms of efficacy against resistant cancer types, the safety profile of this compound remains under investigation. Early studies suggest that it may exhibit lower toxicity compared to traditional chemotherapeutics like bendamustine due to its selective action on mutant cells rather than healthy cells.
Propriétés
IUPAC Name |
1-N-methylbenzene-1,2,4-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILHLCVBOALKHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.